(R)-2,4,6-Trimethyl-3-oxo-2,3-Dihydro-1H-indene-5-acetic acid
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Overview
Description
(2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid is an organic compound with a complex structure that includes a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions, followed by oxidation and functional group transformations. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid: This is the enantiomer of the compound and may have different biological activities.
2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid: Without the ® configuration, this compound may exhibit different chemical and physical properties.
Uniqueness
The uniqueness of (2R)-2,3-dihydro-2,4,6-trimethyl-3-oxo-1h-indene-5-acetic acid lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52528-78-6 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-[(2R)-2,4,6-trimethyl-3-oxo-1,2-dihydroinden-5-yl]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-7-4-10-5-8(2)14(17)13(10)9(3)11(7)6-12(15)16/h4,8H,5-6H2,1-3H3,(H,15,16)/t8-/m1/s1 |
InChI Key |
UYEZJDNVWNIIKS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CC(=O)O)C |
Origin of Product |
United States |
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